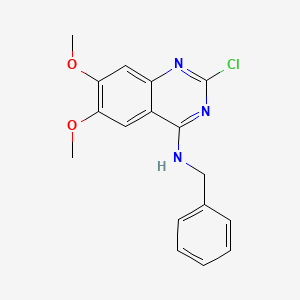

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine

CAS No.: 65962-88-1

Cat. No.: VC17311758

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65962-88-1 |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | N-benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine |

| Standard InChI | InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21) |

| Standard InChI Key | SXLKAACNRHRCAH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine features a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

-

Chloro group at position 2, enhancing electrophilic reactivity.

-

Dimethoxy groups at positions 6 and 7, contributing to lipophilicity and steric bulk.

-

Benzylamine moiety at position 4, introducing a hydrophobic aromatic tail .

The compound’s three-dimensional conformation, as inferred from analogs, suggests planar geometry for the quinazoline core, with the benzyl group adopting a perpendicular orientation to minimize steric clashes .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine involves multi-step protocols, often leveraging nucleophilic aromatic substitution and coupling reactions. A representative pathway includes:

-

Quinazoline Core Formation:

-

Benzylamine Introduction:

-

Final Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound.

-

Structural Modifications

Variants of this compound have been explored to optimize pharmacological profiles:

-

Benzyl Group Replacement: Substituting benzyl with alkyl or heteroaromatic groups alters solubility and target affinity .

-

Methoxy Positional Isomerism: Shifting methoxy groups to positions 5 and 6 modulates electronic effects on the quinazoline core .

Physicochemical Properties and Stability

Spectroscopic Characterization (Theoretical)

-

UV-Vis: Absorption maxima near 280 nm (quinazoline π→π* transitions) .

-

Mass Spectrometry: Predominant [M+H]⁺ peak at m/z 330.1.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Quinazoline derivatives often display anticancer activity via:

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .

-

Cell Cycle Arrest: G1 phase blockade in hematological cancer lines .

Applications in Drug Discovery

Lead Compound Optimization

-

Selectivity Engineering: Introducing bulkier substituents (e.g., isopropyl) reduces off-target HDAC1 activity.

-

Prodrug Development: Esterification of methoxy groups enhances aqueous solubility .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume